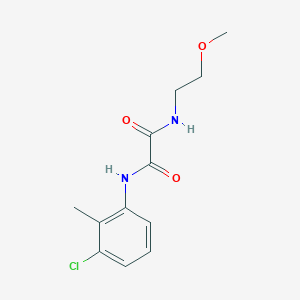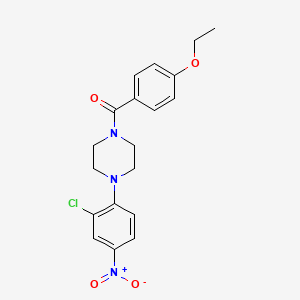
1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FF-4, is a chemical compound that belongs to the class of piperidine-based synthetic opioids. It was first synthesized in 2017 by a group of researchers at the University of North Carolina at Chapel Hill. FF-4 has gained significant attention in the scientific community due to its potential as a painkiller and its unique mechanism of action.
作用机制
1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine works by binding to the mu-opioid receptor in the brain and spinal cord. This receptor is responsible for regulating pain sensation and is the target of most opioid medications. However, this compound has a unique binding profile that allows it to selectively activate the mu-opioid receptor without activating other opioid receptors that are responsible for unwanted side effects such as respiratory depression and constipation.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and a sense of euphoria in animal models. It has also been found to have a lower risk of respiratory depression compared to other opioids. This compound has a relatively long half-life, which means it can provide pain relief for a longer duration than other opioids. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.
实验室实验的优点和局限性
1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. This compound can be used as a tool compound to study the mu-opioid receptor and its role in pain regulation. However, this compound is still in the early stages of development, and its potential limitations are not fully understood. Further research is needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for 1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One potential application is the development of new pain medications that have a lower risk of addiction and abuse compared to current opioids. This compound may also be useful in studying the role of the mu-opioid receptor in addiction and withdrawal. Additionally, this compound may have potential applications in the treatment of other conditions such as depression and anxiety. Overall, this compound is a promising compound that has the potential to advance our understanding of pain regulation and the development of new medications.
合成方法
The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process starting with the reaction of 3-fluoro-4-methoxybenzoyl chloride with piperidine. This intermediate is then reacted with 4-fluoroaniline to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high yields and purity.
科学研究应用
1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown potential as a painkiller in preclinical studies. It has been found to be highly effective in reducing pain in animal models of acute and chronic pain. This compound has also been shown to have a lower risk of addiction and abuse compared to other opioids such as morphine and fentanyl. This makes it an attractive candidate for the development of new pain medications.
属性
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-25-18-9-4-13(11-17(18)21)19(24)23-10-2-3-16(12-23)22-15-7-5-14(20)6-8-15/h4-9,11,16,22H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDXJRGQMRYLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)

![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
